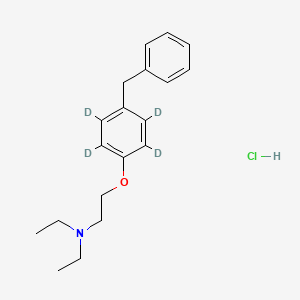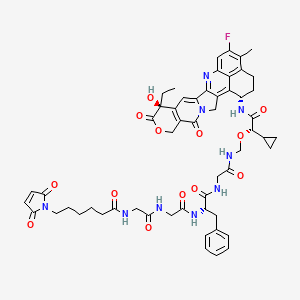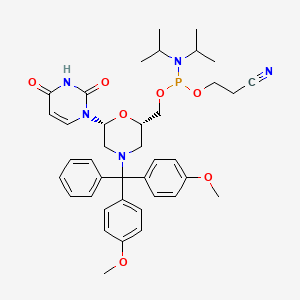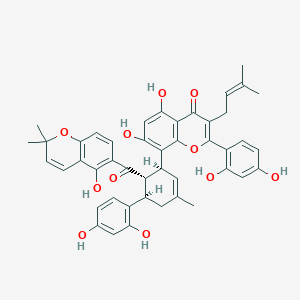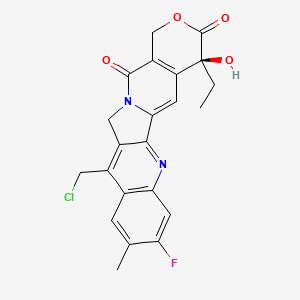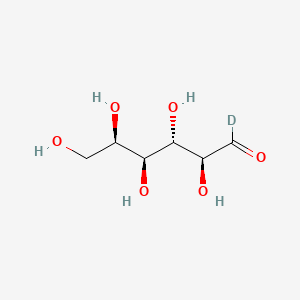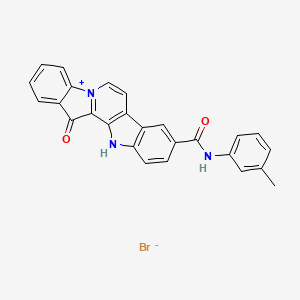
FtsZ-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FtsZ-IN-5 is a small molecule inhibitor targeting the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a triazole ring, which is a common feature in many FtsZ inhibitors.
Functionalization: Introduction of various functional groups to enhance binding affinity and specificity towards FtsZ.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
FtsZ-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often to increase its reactivity or modify its pharmacokinetic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the molecule.
Substitution: Replacement of one functional group with another to enhance binding affinity or specificity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their biological activity and pharmacokinetic properties .
Scientific Research Applications
FtsZ-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FtsZ inhibitors.
Biology: Employed in studies to understand the role of FtsZ in bacterial cell division and its potential as a target for antibacterial therapy.
Medicine: Investigated as a potential antibacterial agent to combat drug-resistant bacterial infections.
Industry: Potentially used in the development of new antibacterial drugs and in the study of bacterial cell division mechanisms .
Mechanism of Action
FtsZ-IN-5 exerts its effects by binding to the FtsZ protein, inhibiting its polymerization and GTPase activity. This prevents the formation of the contractile ring necessary for bacterial cell division, leading to cell elongation and eventual lysis. The molecular targets include key residues in the GTP-binding site of FtsZ, and the pathways involved are those related to bacterial cytokinesis .
Comparison with Similar Compounds
FtsZ-IN-5 can be compared with other FtsZ inhibitors such as PC190723 and ZI1. While all these compounds target the same protein, this compound may have unique structural features that enhance its binding affinity and specificity. For example, the presence of a triazole ring and specific functional groups can differentiate this compound from other inhibitors .
List of Similar Compounds
- PC190723
- ZI1
- C109
- Paroxetine (repurposed as an FtsZ inhibitor)
- Nebivolol (repurposed as an FtsZ inhibitor)
Properties
Molecular Formula |
C26H18BrN3O2 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H |
InChI Key |
AMIJZCLAKVMPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


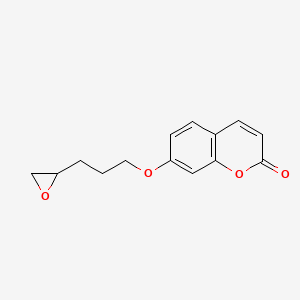
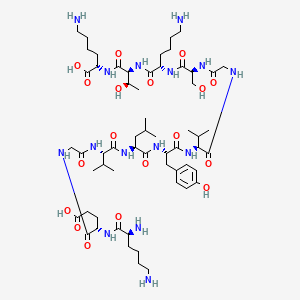

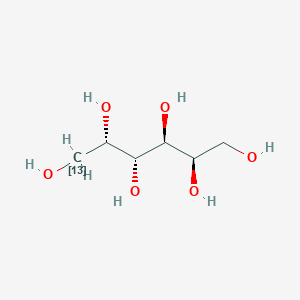
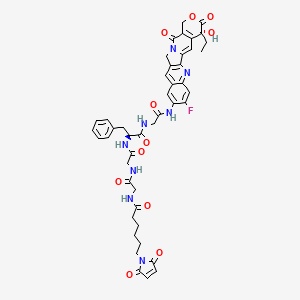
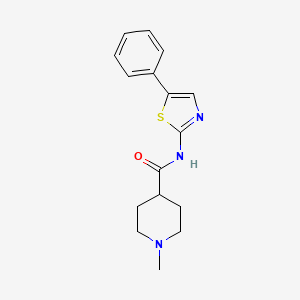
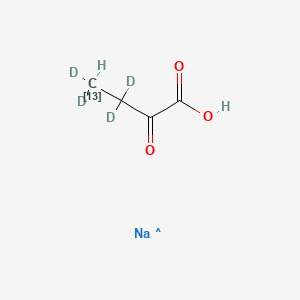
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
